1-(3-Methoxyphenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
CAS No.:
Cat. No.: VC14755087
Molecular Formula: C22H25N3O5S
Molecular Weight: 443.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25N3O5S |
|---|---|
| Molecular Weight | 443.5 g/mol |
| IUPAC Name | 4-[4-(benzenesulfonyl)piperazine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C22H25N3O5S/c1-30-19-7-5-6-18(15-19)25-16-17(14-21(25)26)22(27)23-10-12-24(13-11-23)31(28,29)20-8-3-2-4-9-20/h2-9,15,17H,10-14,16H2,1H3 |
| Standard InChI Key | ZXTPOQKBFJMAIR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-[4-(benzenesulfonyl)piperazine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one, reflects its intricate architecture . Key structural components include:
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A pyrrolidin-2-one ring (a five-membered lactam) substituted at the 1-position with a 3-methoxyphenyl group.
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A piperazine ring linked via a carbonyl group to the pyrrolidinone core and modified at the 4-position with a phenylsulfonyl moiety.
The SMILES representation (COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4) provides a linear notation of its connectivity .
Table 1: Physicochemical Properties
Spectroscopic and Computational Data
The InChIKey (ZXTPOQKBFJMAIR-UHFFFAOYSA-N) and Canonical SMILES facilitate database searches and computational modeling . Density functional theory (DFT) calculations predict a polar surface area of 42.22 Ų, suggesting moderate solubility in polar solvents . The phenylsulfonyl group enhances metabolic stability by resisting oxidative degradation, a feature critical for drug candidates.
Synthesis and Preparation
Reaction Pathways
The synthesis involves multi-step organic reactions, typically starting with the construction of the pyrrolidin-2-one core. A common approach includes:
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Formation of the Pyrrolidinone Ring: Cyclization of γ-aminobutyric acid derivatives or via [3+2] cycloaddition reactions .
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Introduction of the 3-Methoxyphenyl Group: Ullmann coupling or nucleophilic aromatic substitution under basic conditions.
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Piperazine Functionalization: Coupling the pyrrolidinone with a pre-synthesized 4-(phenylsulfonyl)piperazine using carbodiimide-based coupling agents (e.g., EDC/HOBt).
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Pyrrolidinone Formation | Ultrasound, InCl₃, 40°C, 20 min | 75–85% | |
| Piperazine Coupling | EDC, HOBt, DMF, RT, 12 hr | 60–70% | |
| Purification | Column chromatography (SiO₂) | >95% |
Optimization Challenges
Key challenges include minimizing racemization at stereocenters and achieving regioselective sulfonylation of the piperazine. Microwave-assisted synthesis has been explored to reduce reaction times, though scalability remains a concern .
| Target | Predicted Activity (Kᵢ) | Therapeutic Area | Source |
|---|---|---|---|
| CDK2 | 45 nM | Cancer | |
| 5-HT₆ Receptor | 120 nM | Alzheimer’s Disease | |
| Dopamine D₃ Receptor | 250 nM | Schizophrenia |
Research Findings and Future Directions
Structural Modifications
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